molecular formula C12H10N4O B12841889 (3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B12841889
M. Wt: 226.23 g/mol
InChI Key: GDHLXOIVIHFNQK-UHFFFAOYSA-N
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Description

(3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that features a quinoline ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the quinoline moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of quinoline-3-carbaldehyde with hydrazine hydrate and an appropriate nitrile can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can lead to various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology and Medicine

The compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both quinoline and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

(3-quinolin-3-yl-1,2,4-oxadiazol-5-yl)methanamine

InChI

InChI=1S/C12H10N4O/c13-6-11-15-12(16-17-11)9-5-8-3-1-2-4-10(8)14-7-9/h1-5,7H,6,13H2

InChI Key

GDHLXOIVIHFNQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=NOC(=N3)CN

Origin of Product

United States

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